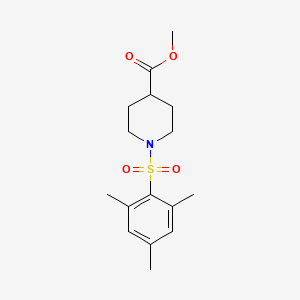
methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate, also known as MPPC, is a chemical compound that has gained considerable attention in scientific research due to its potential use in various applications. It is a piperidine derivative that has a mesitylsulfonyl group attached to the piperidine ring.
Applications De Recherche Scientifique
Methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate has shown potential as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used as a precursor for the synthesis of piperidine-based ligands for metal-catalyzed reactions. Additionally, methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate has been investigated for its anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate is not well understood. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Biochemical and Physiological Effects
methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been reported to have anticancer activity by inducing apoptosis in cancer cells. Additionally, methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it has shown potential for use in various applications, including the synthesis of pharmaceuticals and agrochemicals. However, methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate has some limitations, such as its unknown mechanism of action and potential toxicity.
Orientations Futures
There are several future directions for research on methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate. One potential direction is to investigate its use as a building block for the synthesis of novel compounds with potential therapeutic applications. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity. Finally, methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate could be further investigated for its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate involves the reaction of mesitylsulfonyl chloride with piperidine-4-carboxylic acid in the presence of a base, such as triethylamine. The resulting product is then treated with methyl iodide to obtain methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate. This synthesis method is relatively simple and yields a high purity product.
Propriétés
IUPAC Name |
methyl 1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-11-9-12(2)15(13(3)10-11)22(19,20)17-7-5-14(6-8-17)16(18)21-4/h9-10,14H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUVRXLOBCASPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,5-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5817127.png)
![ethyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5817139.png)
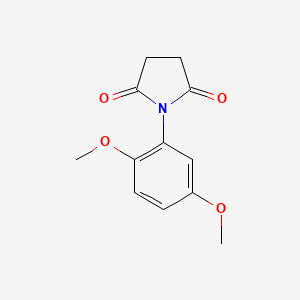
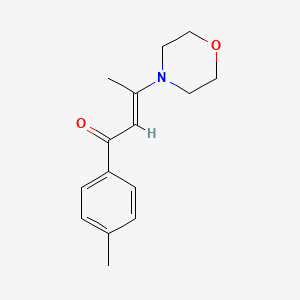
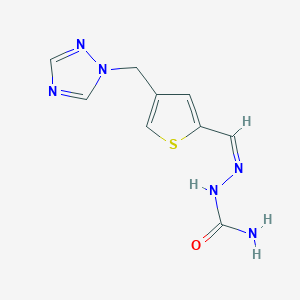


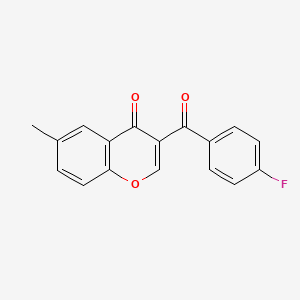
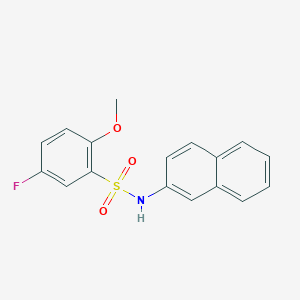
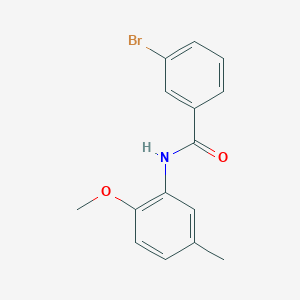
![N-[4-(ethylthio)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5817220.png)
![3-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5817222.png)
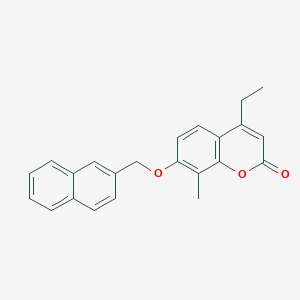
![4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5817228.png)